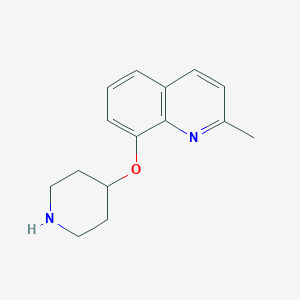
2-Methyl-8-piperidin-4-yloxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-8-piperidin-4-yloxyquinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry . The presence of the piperidine ring in this compound adds to its versatility and potential for various biological activities .
準備方法
The synthesis of 2-Methyl-8-piperidin-4-yloxyquinoline can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with piperidine in the presence of a suitable base and solvent . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反応の分析
科学的研究の応用
2-Methyl-8-piperidin-4-yloxyquinoline has a wide range of scientific research applications:
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, this compound is explored for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-8-piperidin-4-yloxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, resulting in antibacterial effects . Additionally, it may interact with other cellular targets to exert its antiviral and anticancer activities .
類似化合物との比較
2-Methyl-8-piperidin-4-yloxyquinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Various quinoline derivatives, such as 2-arylquinolines and 4-quinolones, exhibit similar biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its combined quinoline and piperidine structures, which confer distinct chemical and biological properties .
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
2-methyl-8-piperidin-4-yloxyquinoline |
InChI |
InChI=1S/C15H18N2O/c1-11-5-6-12-3-2-4-14(15(12)17-11)18-13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3 |
InChIキー |
ZRDJFIZLLXNEPW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2OC3CCNCC3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)
![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)

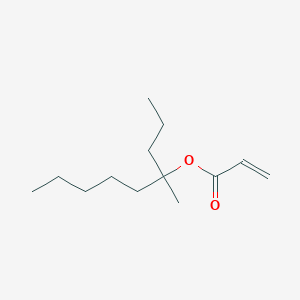
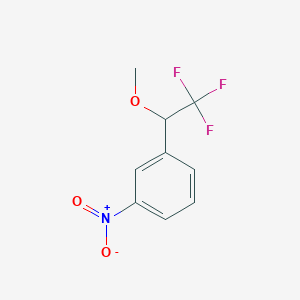


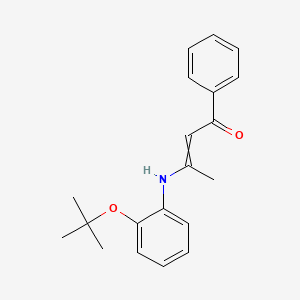
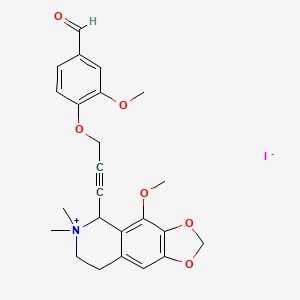
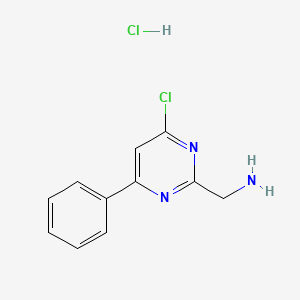
![2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
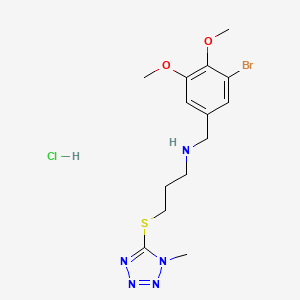
![2-Amino-5-{[(3-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15174304.png)
